molecular formula C14H19N3OS2 B2553862 3-[3-(piperidin-1-yl)propyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 688338-94-5

3-[3-(piperidin-1-yl)propyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No. B2553862
CAS RN: 688338-94-5
M. Wt: 309.45
InChI Key: UIAOXINQQDMNRF-UHFFFAOYSA-N
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Description

Anti-Cancer Activities

The compound under discussion, 3-[3-(piperidin-1-yl)propyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, is structurally related to a class of compounds that have shown significant anti-cancer activities. Specifically, 1,3-dialkylated-pyrimidin-2,4-diones with piperidine or pyrrolidine groups and benzoyl or benzyl groups attached to the pyrimidine ring have been found to be active against a variety of human tumor cell lines. The structure-activity relationship studies suggest that these groups contribute to the anti-cancer properties of these molecules .

Synthesis Analysis

The synthesis of related compounds has been reported using various methods. For instance, a one-pot, three-component synthesis method has been described for a similar compound, 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one, using 4-hydroxy-coumarin, 4-piperidinobenzaldehye, and thiourea in the presence of p-toluenesulfonic acid as a catalyst. This method emphasizes the ease of synthesis and potential for structural modifications .

Molecular Structure Analysis

The molecular structure of related thieno[3,2-d]pyrimidin-4(1H)-one derivatives has been extensively studied. For example, the 2:1 salt-type adduct formed between 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and piperidine has been crystallized, revealing an intricate network of hydrogen bonds that stabilize the structure. This study provides insights into the potential intermolecular interactions that could influence the biological activity of these compounds .

Chemical Reactions Analysis

The reactivity of similar pyrimidinone derivatives has been explored in the context of their anti-angiogenic and DNA cleavage activities. Piperidine derivatives have been shown to block the formation of blood vessels in vivo and exhibit DNA binding and cleavage abilities. The presence of electron-donating and withdrawing groups on the phenyl ring of the side chain appears to modulate their potency as anticancer agents .

Physical and Chemical Properties Analysis

Computational studies on related compounds have indicated suitable physicochemical properties, drug-likeliness features, and good oral bioavailability. These studies are crucial for predicting the behavior of these compounds in biological systems and their potential as therapeutic agents .

Scientific Research Applications

Anti-angiogenic and DNA Cleavage Activities

A series of novel piperidine derivatives demonstrated significant anti-angiogenic and DNA cleavage activities. These compounds efficiently blocked the formation of blood vessels in vivo and exhibited differential migration and band intensities in DNA binding/cleavage assays. The presence of electron-donating and withdrawing groups at specific positions may determine their potency as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).

Synthesis of Thioxo-tetrahydro-pyrimidinones

A method for synthesizing 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one was communicated, highlighting its novelty and potential applications. The compound was prepared through a one-step reaction involving 4-hydroxy-coumarin, 4-piperidinobenzaldehye, and thiourea, catalyzed by p-toluenesulfonic acid. Computational studies indicated that the synthesized compound possesses suitable physicochemical properties, drug-likeliness features, and good oral bioavailability (Hamdy Khamees Thabet et al., 2022).

Novel Synthesis Approaches

The synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines was achieved through reactions involving ethyl 1-amino derivatives with benzoyl isothiocyanate. This process led to the formation of compounds with potential therapeutic applications, highlighting innovative approaches in synthesizing complex molecular structures (E. Paronikyan et al., 2016).

Reaction Studies

Studies on the reaction of related pyrimidinone compounds with amines revealed that primary amines could open specific ring structures and substitute groups in the pyrimidine ring, indicating the chemical versatility and reactivity of these compounds (V. Yakubkene & P. Vainilavichyus, 1998).

Future Directions

The future directions for this compound could involve further exploration of its diverse biological activities and potential applications in medicine. Additionally, the development of new effective methods for their synthesis could be a promising area of research .

properties

IUPAC Name

3-(3-piperidin-1-ylpropyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS2/c18-13-12-11(5-10-20-12)15-14(19)17(13)9-4-8-16-6-2-1-3-7-16/h5,10H,1-4,6-9H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAOXINQQDMNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCN2C(=O)C3=C(C=CS3)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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